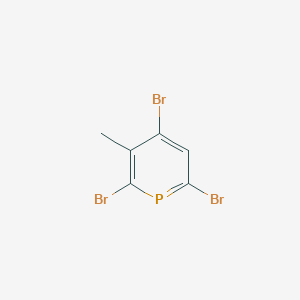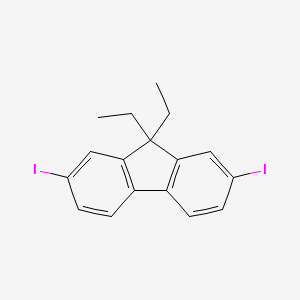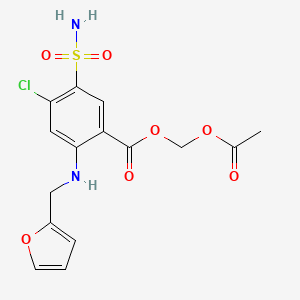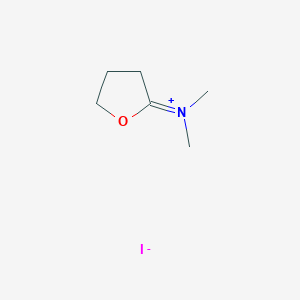![molecular formula C14H16ClN B12542178 Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- CAS No. 143399-68-2](/img/structure/B12542178.png)
Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- is an organic compound with a complex structure that includes a methanamine group, a chlorophenyl group, and a cyclohexylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- typically involves the reaction of methanamine with 4-chlorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amines or related structures.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- Methanamine, N-[(4-methylphenyl)methylene]-
- Methanamine, N-[(4-methoxyphenyl)methylene]-
- Methanamine, N-[(4-bromophenyl)methylene]-
Uniqueness
Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for particular applications.
Propriétés
Numéro CAS |
143399-68-2 |
|---|---|
Formule moléculaire |
C14H16ClN |
Poids moléculaire |
233.73 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-(cyclohexylidenemethyl)methanimine |
InChI |
InChI=1S/C14H16ClN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h6-11H,1-5H2 |
Clé InChI |
RVPQVEOLQKHFPM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CN=CC2=CC=C(C=C2)Cl)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)-](/img/structure/B12542112.png)

![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one](/img/structure/B12542117.png)
![Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]-](/img/structure/B12542125.png)


![2-[(Pentan-3-ylidene)amino]ethan-1-amine](/img/structure/B12542151.png)


![[4-(Chloromethyl)phenyl]sulfuramidous acid](/img/structure/B12542167.png)
